5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid

Melting point Thermal analysis Process chemistry

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid (CAS 71107-20-5), also referred to as 3-carboxy-5-vinyl-2-pyrrolidone or 2-oxo-5-vinylpyrrolidine-3-carboxylic acid, is a heterocyclic γ-lactam carboxylic acid (C₇H₉NO₃, MW 155.15 g/mol) bearing a vinyl substituent at the 5-position of the pyrrolidinone ring. The compound belongs to the 3-pyrrolidinecarboxylic acid class and is structurally related to the antiepileptic drug vigabatrin (γ-vinyl GABA), of which it is a documented process-related impurity (Vigabatrin Impurity 6 / Impurity 9 / Impurity.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 71107-20-5
Cat. No. B13414223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid
CAS71107-20-5
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESC=CC1CC(C(=O)N1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-2-4-3-5(7(10)11)6(9)8-4/h2,4-5H,1,3H2,(H,8,9)(H,10,11)
InChIKeyUOLQECNNAKPUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic Acid (CAS 71107-20-5): Core Identity and Procurement Context


5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid (CAS 71107-20-5), also referred to as 3-carboxy-5-vinyl-2-pyrrolidone or 2-oxo-5-vinylpyrrolidine-3-carboxylic acid, is a heterocyclic γ-lactam carboxylic acid (C₇H₉NO₃, MW 155.15 g/mol) bearing a vinyl substituent at the 5-position of the pyrrolidinone ring . The compound belongs to the 3-pyrrolidinecarboxylic acid class and is structurally related to the antiepileptic drug vigabatrin (γ-vinyl GABA), of which it is a documented process-related impurity (Vigabatrin Impurity 6 / Impurity 9 / Impurity 15) . It functions as a key synthetic intermediate in the preparation of 4-aminohex-5-enoic acid (vigabatrin) and 4-aminohex-5-ynoic acid via decarboxylation to 5-vinyl-2-pyrrolidone .

Why 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic Acid Cannot Be Casually Substituted by In-Class Analogs


Within the 5-substituted-2-oxopyrrolidine-3-carboxylic acid series, the differentiation between the carboxylic acid (CAS 71107-20-5), the corresponding carboxamide (CAS 71107-19-2), and the tert-butyl ester is driven by divergent reactivity, thermal behavior, and functional utility. The free carboxylic acid undergoes thermal decarboxylation at ~110–180 °C to yield 5-vinyl-2-pyrrolidone—a transformation that the carboxamide and ester congeners do not support without prior hydrolysis . Conversely, the carboxamide exhibits a significantly higher melting point (215 °C) and distinct hydrogen-bonding capacity, altering its solubility and crystallization behavior . These physicochemical and reactivity divergences mean that procurement for a specific synthetic step or analytical reference application cannot interchange the acid, amide, or ester without altering reaction kinetics, yield, or chromatographic retention characteristics.

Quantitative Differentiation Evidence: 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic Acid vs. Closest Analogs


Melting Point Decrease of ~71 °C vs. Carboxamide Analog Enables Lower-Temperature Decarboxylation Processing

The target carboxylic acid exhibits a melting point of 143–144 °C, which is approximately 71 °C lower than that of its direct carboxamide congener, 3-carboxamido-5-vinyl-2-pyrrolidone (CAS 71107-19-2; M.P. 215 °C) . This thermal differential is critical for melt-phase decarboxylation: the free acid can be heated neat above its melting point (≥143 °C) to undergo thermal decarboxylation to 5-vinyl-2-pyrrolidone, whereas the carboxamide requires prior acid-catalyzed hydrolysis to the carboxylic acid before decarboxylation can proceed .

Melting point Thermal analysis Process chemistry Decarboxylation

Predicted XLogP3-AA of 0.6: Polarity Differential vs. Carboxamide and Vinyl-Pyrrolidone Governs Chromatographic Selectivity

The target compound has a computed XLogP3-AA value of 0.6 , which places it between the more polar carboxamide analog (XLogP3-AA = 0.0 for 5-ethenyl-2-oxopyrrolidine-3-carboxamide ) and the substantially more lipophilic decarboxylated product 5-vinyl-2-pyrrolidone (predicted XLogP3 ~0.8–1.0). This intermediate polarity is essential for chromatographic method development in vigabatrin impurity profiling, as it determines the elution order and resolution from both the more polar amide impurity (Vigabatrin Impurity C, CAS 71107-19-2) and the less polar 5-vinyl-2-pyrrolidone (Vigabatrin Related Compound A).

Lipophilicity LogP Chromatographic retention Analytical method development

H-Bond Donor Count of 2 vs. 1 (Amide) and 1 (Ester): Differential Solid-State Packing and Crystallization Behavior

The carboxylic acid possesses two hydrogen bond donor sites (carboxylic acid O–H and lactam N–H) and three hydrogen bond acceptor sites, yielding a donor count of 2 and acceptor count of 3 . In contrast, the carboxamide analog has 2 donors and 2 acceptors, while the tert-butyl ester analog has 1 donor and 3 acceptors . This difference in H-bond capacity directly affects the compound's ability to form stable crystalline lattices versus viscous oils under identical work-up conditions; the patent literature explicitly notes that the free acid can be isolated as a crystalline solid (M.P. 143–144 °C) from ether extraction, whereas alternative work-up procedures yield the same compound as a viscous oil .

Hydrogen bonding Crystallinity Solid-state properties Purification

GABA Transporter Inhibition: Weak Multi-Subtype Activity Contrasts with Vigabatrin's Irreversible GABA-T Mechanism

The target compound exhibits weak, non-selective inhibition of cloned GABA transporters, with IC₅₀ values of 447,000 nM at rat GAT-2, 632,000 nM at human GAT-1, 2,040,000 nM at human GAT-3, and 2,900,000 nM at human BGT-1 . These values are >1,000-fold weaker than the inhibitory potency of the comparator (R)-nipecotic acid at GAT-1 (IC₅₀ ~100–300 nM) and mechanistically distinct from vigabatrin, which acts as an irreversible suicide inhibitor of GABA transaminase (GABA-T) rather than a transport inhibitor . The very weak GAT activity confirms that this compound is not a pharmacologically relevant GABA uptake inhibitor and further supports its primary role as a synthetic intermediate or impurity reference material.

GABA transporter GAT inhibition IC50 Neuroscience

Decarboxylation Reactivity: Quantitative Conversion to 5-Vinyl-2-pyrrolidone Under Refluxing Acetic Acid, a Transformation Not Shared by Carboxamide or Ester

The carboxylic acid undergoes quantitative decarboxylation upon treatment with refluxing glacial acetic acid (16 h) to afford 5-vinyl-2-pyrrolidone, the penultimate intermediate in the vigabatrin synthesis route . In the patent-described two-route synthesis, Route 2 explicitly converts 3-carboxamido-5-vinyl-2-pyrrolidone to the target carboxylic acid via sodium ethoxide/ethanol reflux (16 h), followed by acetic acid-mediated decarboxylation to 5-vinyl-2-pyrrolidone . The carboxamide analog (CAS 71107-19-2) cannot undergo direct decarboxylation—it must first be hydrolyzed to the carboxylic acid with concentrated HCl/acetic acid reflux (16 h) . The tert-butyl ester analog requires a separate deprotection step before decarboxylation. This positions the carboxylic acid as the unique gateway intermediate capable of directly yielding the key 5-vinyl-2-pyrrolidone building block.

Decarboxylation Synthetic intermediate Reaction pathway Process chemistry

Regulatory Reference Standard Identity: Specified as Vigabatrin Impurity 6/9/15 with Defined Analytical Characterization Requirements

The compound is cataloged as Vigabatrin Impurity 6 (Biosynth), Vigabatrin Impurity 9, and Vigabatrin Impurity 15 (CATO, Zhenqiang, Xianglong) across multiple reference standard suppliers, each providing Certificates of Analysis (COA) with HPLC purity specification of ≥95.0% . In contrast, the carboxamide analog is designated as Vigabatrin EP Impurity C (CAS 71107-19-2) under the European Pharmacopoeia impurity nomenclature . This differential regulatory designation means that the carboxylic acid impurity and the carboxamide impurity are tracked as separate, non-interchangeable analytes in method validation protocols and ANDA/DMF submissions, with distinct retention times, response factors, and acceptance criteria.

Reference standard Impurity profiling Quality control Pharmacopeial compliance

Evidence-Backed Application Scenarios for 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic Acid (CAS 71107-20-5)


Vigabatrin ANDA/DMF Impurity Reference Standard for HPLC Method Validation

Procure the compound as Vigabatrin Impurity 6/9/15 (≥95.0% purity, COA with HPLC/NMR/MS characterization) for use as a system suitability standard and retention time marker in reversed-phase HPLC methods designed to quantify process-related impurities in vigabatrin drug substance . The compound's XLogP3-AA of 0.6 ensures baseline resolution from both the more polar EP Impurity C (carboxamide, XLogP3-AA = 0.0) and the less polar 5-vinyl-2-pyrrolidone (Vigabatrin Related Compound A) under standard C18 column conditions . Its distinct melting point (143–144 °C) provides an orthogonal identity confirmation by differential scanning calorimetry .

Synthetic Intermediate for 5-Vinyl-2-pyrrolidone via Single-Step Thermal or Acid-Catalyzed Decarboxylation

Utilize the carboxylic acid as the direct decarboxylation substrate to generate 5-vinyl-2-pyrrolidone—the key intermediate for vigabatrin and 4-aminohex-5-ynoic acid synthesis—in a single step (refluxing glacial acetic acid, 16 h) without the need for prior amide hydrolysis or ester deprotection . This one-step advantage over the carboxamide (which requires conc. HCl/acetic acid reflux hydrolysis before decarboxylation) and the tert-butyl ester (which requires acidic or thermal deprotection) translates to reduced unit operations and lower solvent waste in kilo-lab and pilot-plant settings .

Crystalline Reference Material for Solid-State Characterization and Polymorph Screening

The compound's capacity to form a well-defined crystalline solid (M.P. 143–144 °C, ether-extracted crystals) makes it suitable as a reference material for X-ray powder diffraction (XRPD) method development and differential scanning calorimetry (DSC) calibration in pharmaceutical solid-state analysis. Its dual hydrogen bond donor capacity (HBD = 2) and moderate lipophilicity (XLogP3-AA = 0.6) differentiate its crystallization tendency from the more polar carboxamide (HBD = 2, XLogP3 = 0.0, M.P. 215 °C) and the less crystalline tert-butyl ester analog (HBD = 1) .

Negative Control in GABA Transporter Screening Assays

Given its weak and non-selective GABA transporter inhibition profile (IC₅₀ > 400 µM across GAT-1, GAT-2, GAT-3, and BGT-1) , the compound can serve as a structurally matched negative control in GAT inhibitor screening campaigns. Researchers evaluating pyrrolidine-3-carboxylic acid-derived GAT inhibitors can use this compound to establish the baseline transporter inhibition attributable to the 2-oxo-5-vinylpyrrolidine scaffold alone, distinguishing scaffold-mediated weak activity from potent, substituent-driven inhibition observed with optimized GAT-1 inhibitors (IC₅₀ < 1 µM) .

Quote Request

Request a Quote for 5-Ethenyl-2-oxo-3-pyrrolidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.